(2-Chloro-6-fluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
“(2-Chloro-6-fluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with a sulfur atom . The compound also contains a fluorophenyl group, which is a phenyl group substituted with a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring and the introduction of the fluorophenyl group. One possible method for synthesizing thiophene derivatives involves the reaction of two equivalents of thiophene with bis(trichloromethyl) carbonate (triphosgene) catalyzed by Yb(OTf)3 .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiophene ring contributes two π electrons to the aromatic sextet, making thiophene a π-excessive heteroaromatic . The fluorophenyl group is likely to be electron-withdrawing due to the electronegativity of fluorine .Chemical Reactions Analysis
Thiophene rings can undergo a variety of reactions, including electrophilic, nucleophilic, and radical substitutions . The presence of the fluorophenyl group may influence the reactivity of the compound, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Thiophenes are generally soluble in organic solvents . The presence of the fluorophenyl group may increase the compound’s polarity and potentially its solubility in polar solvents .Scientific Research Applications
Chemical Synthesis and Characterization
Novel compounds related to "(2-Chloro-6-fluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" have been synthesized and characterized, with a focus on their structural optimization, vibrational spectra interpretation, and the study of thermodynamic stability and reactivity through density functional theory (DFT) calculations. These studies aid in understanding the compounds' structural changes due to electron-withdrawing group substitution and their potential antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Crystal Structure Analysis
Research on substituted thiophenes, which are structurally similar to the target compound, has shown a wide spectrum of biological activities and applications in material science and pharmaceuticals. The crystal structure and synthesis process of these compounds reveal their potential in developing new materials and pharmaceuticals (Nagaraju et al., 2018).
Spectroscopic and Synthetic Studies
Studies on fluorinated compounds, including those structurally similar to "this compound," have demonstrated enhancements in photostability and spectroscopic properties. The iterative nucleophilic aromatic substitution method has been employed to access fluorinated analogues, offering insights into scalable syntheses and potential applications in designing novel fluorophores (Woydziak, Fu, & Peterson, 2012).
Biological Activities and Applications
Efficient synthesis methods have been reported for phenyl cyclopropyl methanones, which are structurally related to the target compound, showing significant anti-tubercular activities. These findings highlight the potential of these compounds in developing new anti-mycobacterial agents (Dwivedi et al., 2005).
Future Directions
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS2/c17-11-3-1-4-12(18)15(11)16(20)19-7-6-14(22-10-8-19)13-5-2-9-21-13/h1-5,9,14H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXZQQMINPXARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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